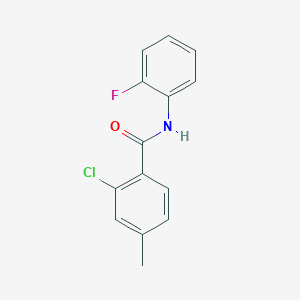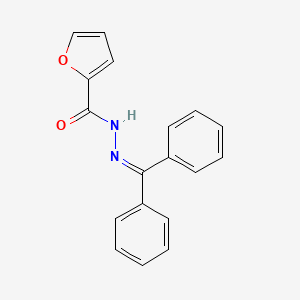
N'-(diphenylmethylene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethylene)-2-furohydrazide (abbreviated as DPFH) is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DPFH belongs to the class of hydrazones and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of N'-(diphenylmethylene)-2-furohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N'-(diphenylmethylene)-2-furohydrazide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N'-(diphenylmethylene)-2-furohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-(diphenylmethylene)-2-furohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory markers such as TNF-α, IL-6, and COX-2. N'-(diphenylmethylene)-2-furohydrazide also exhibits potent antioxidant activity by reducing oxidative stress and scavenging free radicals. Moreover, N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(diphenylmethylene)-2-furohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(diphenylmethylene)-2-furohydrazide is also soluble in a wide range of solvents, which makes it suitable for various assays. However, there are also limitations to using N'-(diphenylmethylene)-2-furohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological properties. Moreover, the toxicity profile of N'-(diphenylmethylene)-2-furohydrazide has not been fully evaluated, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the research on N'-(diphenylmethylene)-2-furohydrazide. One potential area of research is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to evaluate its potential as an adjuvant therapy for cancer treatment. Furthermore, the development of novel derivatives of N'-(diphenylmethylene)-2-furohydrazide with improved pharmacological properties is also an area of interest. Overall, the research on N'-(diphenylmethylene)-2-furohydrazide has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N'-(diphenylmethylene)-2-furohydrazide involves the reaction between furoylhydrazine and benzophenone in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The yield of N'-(diphenylmethylene)-2-furohydrazide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N'-(diphenylmethylene)-2-furohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor effects. N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(diphenylmethylene)-2-furohydrazide also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, N'-(diphenylmethylene)-2-furohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(benzhydrylideneamino)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(16-12-7-13-22-16)20-19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWFTZMPBQQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

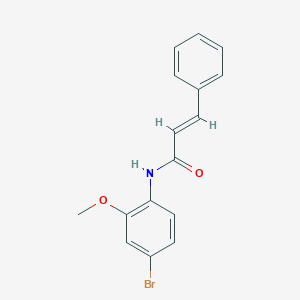
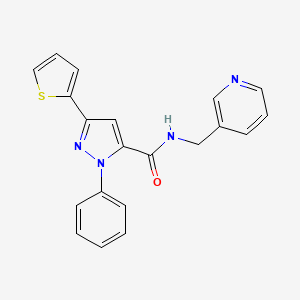
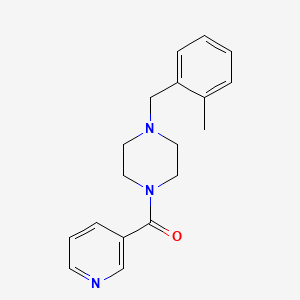
![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)
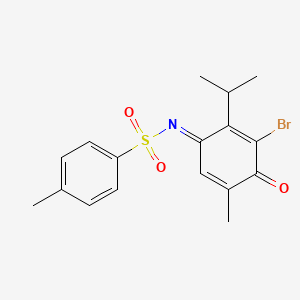
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
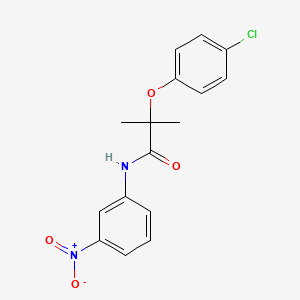
![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)
![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)
![5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5759150.png)
